2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole
Description
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole is a thiazole derivative featuring a bromomethyl-substituted phenyl group at the 2-position and an isopropyl group at the 4-position of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing aromatic heterocycles, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility. The bromomethyl group (-CH2Br) serves as a reactive handle for further functionalization, enabling applications in cross-coupling reactions and drug discovery .
Properties
Molecular Formula |
C13H14BrNS |
|---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNS/c1-9(2)12-8-16-13(15-12)11-5-3-10(7-14)4-6-11/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
QDWYXJWSFWERSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Material and Rationale
The core of the compound, 2-isopropylthiazole , serves as the precursor. Its synthesis is well-documented, typically through cyclization reactions involving amino acids or thioamides, but for the purpose of bromomethyl functionalization, commercially available 2-isopropylthiazole can be used as the starting point.
Bromination Procedure
The key step involves selective bromination at the 4-position of the thiazole ring, facilitated by electrophilic bromination agents such as N-bromosuccinimide (NBS). The reaction proceeds via radical or electrophilic substitution mechanisms, depending on the conditions.
- Reagents: N-bromosuccinimide (NBS), a radical initiator (e.g., azobisisobutyronitrile, AIBN) or light to initiate radical formation.
- Solvent: Anhydrous acetonitrile or dichloromethane.
- Temperature: Typically reflux (~60-80°C).
- Time: 4-8 hours, monitored by TLC.
2-Isopropylthiazole + N-bromosuccinimide → 4-Bromomethyl-2-isopropylthiazole
Reaction Mechanism
The bromination occurs via radical abstraction at the 4-position, with NBS providing the bromine atom. The presence of electron-donating groups on the ring facilitates regioselectivity.
Yield and Purification
Post-reaction, the product is purified through column chromatography, typically using silica gel with an eluent such as hexane/ethyl acetate. Yields generally range from 70-85%, depending on reaction conditions.
Functionalization to Bromomethyl Group
Conversion to Bromomethyl Derivative
The bromomethyl group can be introduced through formal substitution reactions, often involving formaldehyde derivatives and subsequent halogenation.
- Reagents: Formaldehyde (or paraformaldehyde), hydrobromic acid, and a catalyst such as zinc chloride.
- Procedure: The 4-position bromide undergoes nucleophilic substitution with formaldehyde under acidic conditions, forming a hydroxymethyl intermediate, which is then converted to bromomethyl via reaction with hydrobromic acid.
- Solvent: Ethanol or acetic acid.
- Temperature: 0-25°C for the initial step, then reflux for the halogenation.
- Time: 12-24 hours.
4-Bromomethyl-2-isopropylthiazole + Formaldehyde + HBr → 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole
Alternative Approach: Direct Bromomethylation
Alternatively, direct bromomethylation can be achieved by treating the compound with formaldehyde and hydrobromic acid in the presence of a catalyst, such as zinc chloride, under reflux conditions.
Purification and Characterization
The crude product is purified via recrystallization from ethanol or ethyl acetate. Structural confirmation is performed using NMR, IR, and mass spectrometry, with characteristic signals for the bromomethyl group appearing around δ 4.4-4.6 ppm in the ^1H NMR spectrum.
Summary of the Preparation Method
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Bromination of 2-isopropylthiazole | N-bromosuccinimide (NBS), AIBN | Reflux in acetonitrile or DCM | 70-85% | Radical mechanism, regioselective at 4-position |
| 2 | Bromomethylation | Formaldehyde, HBr, ZnCl₂ | Reflux at 0-25°C | 60-75% | Nucleophilic substitution to introduce bromomethyl group |
Supporting Literature and Data
- The synthesis of related thiazole derivatives via bromination using NBS is well-established, with yields and conditions optimized for selectivity and efficiency.
- Bromomethylation techniques are adapted from classical methods used in heterocyclic chemistry, emphasizing mild conditions to prevent ring degradation.
- The physical and chemical properties of the intermediate compounds, including reactivity and stability, are consistent with the literature on halogenated heterocycles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole is an organic compound belonging to the thiazole class, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound has applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies.
Scientific Research Applications
This compound serves as a versatile building block in various scientific applications.
Medicinal Chemistry It is utilized in the synthesis of potential pharmaceutical agents, especially those targeting specific enzymes or receptors. Its bromomethyl group allows for the creation of new derivatives through substitution reactions with nucleophiles like amines or thiols.
Materials Science This compound can be employed in developing new materials with unique electronic or optical properties.
Biological Studies This compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their function.
Chemical Reactions
This compound can participate in several types of chemical reactions:
- Substitution Reactions The bromomethyl group can be substituted with nucleophiles, leading to the formation of new derivatives.
- Oxidation and Reduction The compound can be oxidized or reduced to yield different products.
- Coupling Reactions It can participate in reactions like Suzuki-Miyaura coupling to form complex molecules.
Related Research
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
(a) 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- Core Structure : Oxazole (oxygen and nitrogen heteroatoms) vs. thiazole (sulfur and nitrogen).
- Substituents : A 4-bromophenyl group attached via a branched isopropyl chain and a dimethyl-substituted dihydrooxazole ring.
- Key Differences: Oxazole’s oxygen atom imparts higher electronegativity compared to thiazole’s sulfur, altering electronic distribution and reactivity.
(b) 2-[3-(Bromomethyl)phenyl]thiophene
- Core Structure : Thiophene (sulfur-only heterocycle) vs. thiazole.
- Substituents : Bromomethyl group at the meta position of the phenyl ring.
- Key Differences :
(c) 4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole
- Core Structure : Isoxazole (adjacent oxygen and nitrogen) vs. thiazole.
- Substituents : Cyclopropyl and trifluoromethoxy groups introduce steric bulk and electron-withdrawing effects.
- Key Differences :
Functional Group Positioning and Reactivity
- Bromomethyl Placement :
- Salt Formation :
- Compounds like 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate () demonstrate the impact of ionic interactions on physical properties (e.g., high melting point >280°C) compared to neutral thiazole derivatives .
Biological Activity
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may interact with various biological targets, leading to applications in treating cancer and infectious diseases.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the bromomethyl group and the isopropyl substituent on the thiazole ring enhances its lipophilicity, which may influence its biological activity.
Anticancer Properties
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Thiazole Compound 8 | MCF-7 | 0.78 |
| Related Thiazole Compound 11 | HCT116 | 0.62 |
The mechanism of action for these compounds often involves inhibition of DNA topoisomerases, which are critical enzymes in DNA replication and transcription. Inhibition leads to DNA damage and apoptosis in cancer cells .
Antibacterial and Antifungal Activity
In addition to anticancer effects, thiazole derivatives have been evaluated for their antibacterial and antifungal properties. A study reported that certain thiazole compounds exhibited significant antibacterial activity against various strains, including resistant pathogens . This broad-spectrum activity suggests potential applications in treating infections.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Adamantane-linked Thiazoles | E. coli | TBD |
Structure-Activity Relationship (SAR)
Case Studies
- Cytotoxicity Evaluation : In a comparative study, several thiazole derivatives were synthesized and screened against cancer cell lines. The compound with a similar structural framework showed promising results, highlighting the potential efficacy of this compound in cancer therapy .
- Antimicrobial Testing : A series of thiazoles were tested for their antimicrobial properties, revealing that modifications in side chains could lead to enhanced activity against resistant bacterial strains, emphasizing the importance of chemical diversity in drug design .
Q & A
Q. What are standard synthetic routes for preparing 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole?
- Methodological Answer : A common approach involves a multi-step synthesis starting with the formation of the thiazole core. For example, the Hantzsch thiazole synthesis can be employed by reacting α-bromo ketones with thioamides. To introduce the bromomethyl group, post-functionalization of a pre-formed thiazole derivative (e.g., via radical bromination or nucleophilic substitution) is typical. For instance, bromination of a 4-methylphenyl-thiazole intermediate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) can yield the bromomethyl substituent . Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., acetic acid for acid-catalyzed condensations) are critical for yield improvement .
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C NMR : Analyze coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the bromomethylphenyl group, singlet for isopropyl methyl groups at δ 1.3–1.5 ppm) .
- FT-IR : Identify C-Br stretching vibrations near 550–650 cm⁻¹ and thiazole C=N peaks at ~1600 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₃H₁₅BrN₂S: ~320–330) .
Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during bromomethylation?
- Methodological Answer : Byproduct formation (e.g., dibrominated products or oxidation) can be mitigated by:
- Controlled Radical Initiation : Use NBS with AIBN in anhydrous CCl₄ at 60–80°C, monitoring progress via TLC .
- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for monobromination .
- Stoichiometric Precision : Limit NBS to 1.1 equivalents to avoid over-bromination .
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes or receptors). Prepare the ligand (optimized geometry via DFT at B3LYP/6-31G* level) and protein (PDB structure) files, then analyze binding energy (ΔG) and pose validation .
- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for substituents) with experimental IC₅₀ data from in vitro assays .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can conflicting crystallographic data on analogous thiazole derivatives be resolved?
- Methodological Answer : Discrepancies in reported crystal structures (e.g., bond lengths or packing motifs) require:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) using CrystalExplorer .
- DFT Benchmarking : Compare experimental XRD data with optimized geometries (e.g., ωB97XD/def2-TZVP level) to identify conformational biases .
- Temperature-Dependent XRD : Collect data at multiple temperatures (100–298 K) to assess thermal motion effects .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in reported biological activity across studies?
- Methodological Answer : Divergent bioactivity results (e.g., antimicrobial potency) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .
- Purity Verification : Re-analyze disputed compounds via HPLC (≥95% purity) and ICP-MS (metal contamination checks) .
- Solubility Effects : Use DMSO stock solutions at ≤1% v/v to avoid solvent interference in cell-based assays .
Q. What strategies validate the stereochemical integrity of derivatives during functionalization?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak IG-3 column (hexane/isopropanol mobile phase) .
- CD Spectroscopy : Compare experimental circular dichroism spectra with DFT-simulated curves .
- NOESY NMR : Detect spatial proximity of protons to confirm retention of configuration during bromomethylation .
Experimental Design
Q. How to design SAR studies for this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., fluoro, nitro, or methoxy groups) at the phenyl or thiazole positions .
- Bioactivity Profiling : Test against a panel of targets (e.g., kinases, microbial strains) using dose-response assays (IC₅₀/EC₅₀ determination) .
- Statistical Modeling : Apply PCA or cluster analysis to correlate substituent properties (e.g., logP, molar refractivity) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
